(4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
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Overview
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a heterocyclic compound that features a thiadiazole ring and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The thiadiazole ring is known to interact with specific enzymes and receptors involved in cancer cell proliferation .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with various molecular targets. The thiadiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
Compared to these similar compounds, (4-Propyl-1,2,3-thiadiazol-5-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is unique due to the presence of both a morpholino group and a trifluoromethylphenyl group. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-3-13-15(26-22-21-13)16(24)23-8-9-25-14(10-23)11-4-6-12(7-5-11)17(18,19)20/h4-7,14H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNSZBFXVMNRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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